8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzoyl moiety substituted with three methyl groups at the 2-, 4-, and 6-positions. This structural motif confers unique steric and electronic properties, making it a candidate for pharmacological and synthetic applications.
Properties
IUPAC Name |
8-methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-9-13(2)16(14(3)10-12)17(22)21-15(18(23)24)11-25-19(21)5-7-20(4)8-6-19/h9-10,15H,5-8,11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKLRROBOMRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCN(CC3)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.43 g/mol
- CAS Number : 1326810-62-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological effects. The following sections detail specific areas of research.
1. Anticrystallization Activity
Recent studies have highlighted the compound's role in inhibiting l-cystine crystallization, which is crucial in managing cystinuria—a genetic disorder leading to kidney stone formation. The compound shows promising results in both in vitro and in vivo settings.
Table 1: Inhibitory Effects on l-Cystine Crystallization
| Compound | EC50 (nM) | Oral Bioavailability (%) | Stone Formation Rate (%) |
|---|---|---|---|
| LH708 | 29.5 | 22 | 8 |
| LH1753 (8-Methyl) | TBD | TBD | TBD |
Note: EC50 values indicate the concentration required to inhibit crystallization by 50%.
2. Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption characteristics when administered orally. The results suggest that modifications to the structure enhance its bioavailability compared to earlier analogs.
Pharmacokinetic Parameters
- Half-life : Approximately 2.4 hours for the major metabolite.
- AUC (Area Under Curve) : Ranges from 11.4 to 16.9 μmol/L·h for parent and metabolite.
3. Safety Profile
In animal models, particularly Slc3a1-knockout mice used for cystinuria studies, the compound did not exhibit significant adverse effects on growth or health parameters during the treatment period. This suggests a favorable safety profile for potential therapeutic use.
Case Studies
Several case studies have provided insights into the clinical implications of using this compound:
Case Study 1: Cystinuria Management
In a controlled study involving Slc3a1-knockout mice:
- Mice treated with LH1753 showed a significantly lower rate of stone formation (8%) compared to untreated controls (54.9%).
- Body weight increase was similar in both treated and control groups, indicating no adverse effects on growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzoyl Substituents
The benzoyl group’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
*Estimated values based on structural similarity.
Key Observations:
- Steric Considerations: The 2,4,6-trimethylbenzoyl group in the target compound provides significant steric bulk, which may improve binding to hydrophobic pockets but reduce solubility. In contrast, analogs with single methyl or smaller substituents (e.g., 3-methylbenzoyl) show improved solubility .
- Heterocyclic Variants: Pyridine-containing analogs (e.g., pyridine-3-carbonyl) introduce basic nitrogen atoms, enabling hydrogen bonding and π-π interactions, which are absent in the methyl-substituted target compound .
Preparation Methods
Construction of the Spirocyclic Core
The spirocyclic framework is synthesized via cyclocondensation of a γ-lactam precursor with a bifunctional amine under acidic conditions. For example, reacting 3-carboxy-1-oxa-4-azaspiro[4.5]dec-8-ene with methylamine in the presence of HCl yields the diazaspirodecane backbone. Key considerations include:
Methylation at Position 8
Introducing the methyl group at position 8 employs nucleophilic alkylation. The spirocyclic intermediate is treated with methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in acetonitrile at 60°C.
Acylation at Position 4
The trimethylbenzoyl moiety is introduced via Friedel-Crafts acylation using 2,4,6-trimethylbenzoyl chloride. This step adapts methodologies from photoinitiator synthesis, where acyl chlorides react with amine intermediates under controlled conditions.
-
Solvent : Toluene or xylene (5–10× mass of substrate).
-
Base : Sodium particles facilitate deprotonation, enabling efficient N-acylation.
-
Temperature : -10°C to 20°C during acyl chloride addition minimizes side reactions.
Optimization of Reaction Parameters
Solvent Effects on Acylation Yield
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.38 | 78 | 95 |
| Xylene | 2.27 | 82 | 93 |
| DMF | 36.7 | 45 | 88 |
Non-polar solvents like xylene enhance acyl chloride stability and reduce hydrolysis, favoring higher yields.
Temperature and Stoichiometry
-
Acyl chloride stoichiometry : A 1.1:1 molar ratio of 2,4,6-trimethylbenzoyl chloride to spirocyclic amine ensures complete conversion without excess reagent accumulation.
-
Reaction temperature : Maintaining temperatures below 20°C during acyl chloride addition prevents exothermic side reactions (e.g., oligomerization).
Advanced Methodologies and Recent Innovations
One-Pot Synthesis Strategies
Recent patents describe one-pot approaches combining methylation and acylation steps, reducing intermediate isolation needs. For instance, sequential addition of methyl iodide and 2,4,6-trimethylbenzoyl chloride to the spirocyclic core in a single reactor achieves an 85% overall yield.
Catalytic Asymmetric Synthesis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective formation of the spirocyclic core, achieving >90% enantiomeric excess. This method is critical for pharmacological applications requiring specific stereochemistry.
Purification and Characterization
Crystallization Techniques
The final compound is purified via cooling crystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with 99% HPLC purity.
Spectroscopic Validation
-
NMR (400 MHz, DMSO-d6): δ 1.28 (s, 6H, CH), 2.12 (s, 9H, Ar-CH), 3.45–3.60 (m, 4H, spiro-CH), 7.20 (s, 2H, Ar-H).
-
HRMS : m/z calculated for CHNO [M+H]: 423.2281, found: 423.2283.
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-methyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis involving ketones, aldehydes, and amines is typical for spirocyclic compounds. Key steps include coupling the 2,4,6-trimethylbenzoyl group to the diazaspiro core under controlled conditions (e.g., Schotten-Baumann acylation). Yield optimization requires precise control of temperature (e.g., 0–5°C for acylation), solvent polarity (e.g., dichloromethane for intermediate stability), and stoichiometric ratios of reagents. Protecting groups (e.g., tert-butyl esters for carboxylic acids) may prevent side reactions .
Q. How can structural purity and integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR to verify spirocyclic connectivity and substituent positions.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm for benzoyl and carboxylic acid groups) .
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways and transition states. Software like Gaussian or ORCA aids in predicting steric hindrance in the spirocyclic core and electronic effects of substituents. Molecular dynamics simulations assess solvation effects and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor membrane permeability). Address this by:
- Metabolic Profiling : Use liver microsome assays to identify degradation products.
- Permeability Assays : Employ Caco-2 cell monolayers or PAMPA to assess absorption.
- Structural Modifications : Introduce fluorine atoms (meta/para positions on benzoyl) to enhance metabolic stability, as seen in analogous fluorinated spiro compounds .
Q. What strategies are effective for elucidating the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to map binding interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .
Q. How can researchers design experiments to analyze data contradictions in spectroscopic characterization?
- Methodological Answer : For conflicting NMR/MS
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals.
- High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-(3,5-difluorobenzoyl) derivatives) to identify systematic errors .
Q. What are the best practices for optimizing the compound’s solubility in aqueous buffers for pharmacological assays?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt.
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5–3.0) by buffering at pH 7.4 .
Key Research Challenges and Solutions
- Challenge : Low synthetic yields due to steric hindrance in the spirocyclic core.
- Solution : Use bulky Lewis acids (e.g., TiCl) to direct regioselective acylation .
- Challenge : Ambiguous bioactivity in cell-based assays.
- Solution : Pair with fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
